N-(1-methyl-2-pyridin-4-ylethyl)-2-(2,3,6-trimethylphenoxy)acetamide
Overview
Description
N-(1-methyl-2-pyridin-4-ylethyl)-2-(2,3,6-trimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.183778013 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bis(trimethylsilyl)acetamide in Silylation of Lipolysis Products
Bis(trimethylsilyl)acetamide, similar in structure to N-(1-methyl-2-pyridin-4-ylethyl)-2-(2,3,6-trimethylphenoxy)acetamide, is used in the silylation of lipolysates for gas-liquid chromatography. This method enables direct injection of the pyridine solution containing the sample and silylating agent onto the chromatography column without the need for conversion of free fatty acids to methyl esters, as silyl esters elute as sharp peaks (Tallent & Kleiman, 1968).
Chemosensor for Monitoring Zn2+ Concentrations
A chemosensor comprising a pyridine derivative, similar to this compound, has been developed for detecting Zn2+ concentrations in living cells and aqueous solutions. This chemosensor shows remarkable fluorescence enhancement in the presence of Zn2+, which is reversible with the addition of EDTA. It can detect and quantify Zn2+ in biological and water samples, supported by theoretical calculations (Park et al., 2015).
Antiproliferative Activity of Pyridine Linked Thiazole Derivatives
New pyridine linked thiazole derivatives, which are structurally related to this compound, have been synthesized and tested for antiproliferative activity. These compounds demonstrated promising anticancer activity against various cancer cell lines, providing insights into binding sites with Rho-associated protein kinase (ROCK-1) (Alqahtani & Bayazeed, 2020).
Chemoselective Acetylation in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, structurally similar to the compound , is an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is carried out using Novozym 435 as the catalyst, exploring different acyl donors and reaction parameters (Magadum & Yadav, 2018).
Novel Co(II) and Cu(II) Coordination Complexes
Pyrazole-acetamide derivatives, structurally related to this compound, have been synthesized and used to construct novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized and analyzed for their solid-state structure and antioxidant activity (Chkirate et al., 2019).
Properties
IUPAC Name |
N-(1-pyridin-4-ylpropan-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-5-6-14(2)19(16(13)4)23-12-18(22)21-15(3)11-17-7-9-20-10-8-17/h5-10,15H,11-12H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCNAWSSAFTNJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC(C)CC2=CC=NC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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